Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

1-Bromo-2,4,6-tricyclohexylbenzene structure
97443-80-6 structure
商品名:1-Bromo-2,4,6-tricyclohexylbenzene
CAS番号:97443-80-6
MF:C24H35Br
メガワット:403.438706636429
CID:751056
PubChem ID:329767666

1-Bromo-2,4,6-tricyclohexylbenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 2-bromo-1,3,5-tricyclohexyl-
    • 1-Bromo-2,4,6-tricyclohexylbenzene
    • 2-bromo-1,3,5-tricyclohexylbenzene
    • 2,4,6-Tricyclohexylbromobenzene
    • 2,4,6-Tricyclohexylphenyl bromide
    • 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)
    • 1,3,5-Tricyclohexylbromobenzene
    • WAMFJXQPJPAGHX-UHFFFAOYSA-N
    • MFCD22370173
    • AC8603
    • SCHEMBL1484750
    • BS-45990
    • SY263187
    • DTXSID20736319
    • 1-Bromo-2,4,6-tricyclohexylbenzene, 90%
    • CS-0098522
    • 97443-80-6
    • (2-Bromobenzene-1,3,5-triyl)tricyclohexane
    • MDL: MFCD22370173
    • インチ: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
    • InChIKey: WAMFJXQPJPAGHX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1

計算された属性

  • せいみつぶんしりょう: 402.19221g/mol
  • どういたいしつりょう: 402.19221g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 10.2

じっけんとくせい

  • ゆうかいてん: 140-163 °C

1-Bromo-2,4,6-tricyclohexylbenzene セキュリティ情報

1-Bromo-2,4,6-tricyclohexylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D780084-10g
(2-Bromobenzene-1,3,5-triyl)tricyclohexane
97443-80-6 Tech. 90%
10g
$345 2024-07-20
1PlusChem
1P00IKER-100mg
Benzene, 2-bromo-1,3,5-tricyclohexyl-
97443-80-6 95%
100mg
$10.00 2024-04-19
Aaron
AR00IKN3-25g
Benzene, 2-bromo-1,3,5-tricyclohexyl-
97443-80-6 98%
25g
$539.00 2025-02-11
1PlusChem
1P00IKER-250mg
Benzene, 2-bromo-1,3,5-tricyclohexyl-
97443-80-6 95%
250mg
$16.00 2024-04-19
abcr
AB583082-5g
(2-Bromobenzene-1,3,5-triyl)tricyclohexane; .
97443-80-6
5g
€303.50 2024-04-16
Aaron
AR00IKN3-10g
Benzene, 2-bromo-1,3,5-tricyclohexyl-
97443-80-6 98%
10g
$293.00 2025-02-11
A2B Chem LLC
AI65459-250mg
1,3,5-Tricyclohexylbromobenzene
97443-80-6 95%
250mg
$14.00 2024-07-18
Ambeed
A753414-1g
1,3,5-Tricyclohexylbromobenzene
97443-80-6 95%
1g
$44.0 2024-08-02
Ambeed
A753414-25g
1,3,5-Tricyclohexylbromobenzene
97443-80-6 95%
25g
$798.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1169162-5g
2-Bromo-1,3,5-tricyclohexylbenzene
97443-80-6 98%
5g
¥1647.00 2024-04-23

1-Bromo-2,4,6-tricyclohexylbenzene 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride ;  5 min, -40 °C; 30 min, -40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Hexane ,  Water
1.3 Reagents: Bromine Solvents: Trimethyl phosphate ;  5 min, 70 °C; 1.5 h, 70 °C
リファレンス
Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition Reaction
Rauniyar, Vivek; Wang, Z. Jane; Burks, Heather E.; Toste, F. Dean, Journal of the American Chemical Society, 2011, 133(22), 8486-8489

合成方法 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 0 °C → rt; 20 h, rt
リファレンス
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes
Wong, Marie L. J.; Sterling, Alistair J. ; Mousseau, James J.; Duarte, Fernanda ; Anderson, Edward A., Nature Communications, 2021, 12(1),

合成方法 3

はんのうじょうけん
リファレンス
Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectra
Koudelka, Juraj; Saman, David; Exner, Otto, Collection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14

合成方法 4

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ,  Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
リファレンス
Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness
, United States, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  10 min, rt → 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations
Romanov-Michailidis, Fedor; Romanova-Michaelides, Maria; Pupier, Marion; Alexakis, Alexandre, Chemistry - A European Journal, 2015, 21(14), 5561-5583

合成方法 6

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  2 h, 0 °C
リファレンス
Organocatalytic Kinetic Resolution of Sulfoximines
Dong, Shunxi; Frings, Marcus; Cheng, Hanchao; Wen, Jian; Zhang, Duo; et al, Journal of the American Chemical Society, 2016, 138(7), 2166-2169

合成方法 7

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
リファレンス
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions
Salvi, Luca; Davis, Nicole R.; Ali, Siraj Z.; Buchwald, Stephen L., Organic Letters, 2012, 14(1), 170-173

合成方法 8

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C
リファレンス
An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation Reactions
McLean, Liam A. ; Watson, Allan J. B., European Journal of Organic Chemistry, 2021, 2021(35), 4943-4945

合成方法 9

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane ,  Water
リファレンス
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; Guenee, Laure; Alexakis, Alexandre, Angewandte Chemie, 2013, 52(35), 9266-9270

1-Bromo-2,4,6-tricyclohexylbenzene Raw materials

1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products

1-Bromo-2,4,6-tricyclohexylbenzene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene
A929628
清らかである:99%/99%
はかる:5g/25g
価格 ($):197.0/718.0